molecular formula C7H6BrN3O B11880339 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11880339
M. Wt: 228.05 g/mol
InChI Key: WLVUUNSBVIFOES-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and methoxy groups in the molecule makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine.

    Formation of Pyrazole Ring: The 3-bromo-5-methoxypyridine is then reacted with hydrazine to form the pyrazole ring.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Common solvents used include dimethylformamide (DMF) and acetonitrile, while catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine
  • 6-Bromo-3-methoxy-1H-pyrazolo[1,5-a]pyridine
  • 6-Bromo-4-methoxy-1H-pyrazolo[4,3-b]pyridine

Uniqueness

6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine and methoxy groups allows for versatile modifications, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-3-9-6(8)2-5(4)10-11-7/h2-3H,1H3,(H,10,11)

InChI Key

WLVUUNSBVIFOES-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=CC(=NC=C21)Br

Origin of Product

United States

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